molecular formula C21H20ClN3O B2759849 (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine CAS No. 1007195-22-3

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine

Cat. No. B2759849
M. Wt: 365.86
InChI Key: OJCVOAJIBMRGIM-QRVIBDJDSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring, which is a type of aromatic heterocycle. It also contains a tetrahydrofuran group, which is a type of ether, and a chlorophenyl group, which is a type of aromatic halide.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the chlorophenyl group, and the attachment of the tetrahydrofuran group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, chlorophenyl group, and tetrahydrofuran group would each contribute to the overall structure. The presence of the double bond in the pyrazole ring and the ether linkage in the tetrahydrofuran group would likely have significant effects on the compound’s shape and reactivity.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the aromatic rings, the ether group, and the halogen could make it reactive under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, density, solubility, and various spectroscopic properties. Again, without specific data, it’s not possible to provide a detailed analysis of these properties for this compound.


Scientific Research Applications

Alzheimer's Disease Treatment

One study synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives to explore their potential as multitarget directed ligands for Alzheimer's disease treatment. These compounds showed good inhibitory activities against acetylcholinesterase and selective monoamine oxidase-B, with chloro derivatives being more effective in acetylcholinesterase inhibition. This suggests potential applications in designing Alzheimer's disease therapeutics (Kumar et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Another study focused on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, indicating their potential as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).

Dopamine Receptor Ligands

Research on 4-heterocyclylpiperidines identified compounds as selective high-affinity ligands at the human dopamine D4 receptor, with potential applications in neuropsychiatric disorder treatments. This study highlights the importance of structural components for receptor affinity and selectivity, particularly in dopamine receptor-related therapies (Rowley et al., 1997).

Luminescence Sensing and Pesticide Removal

A family of thiophene-based metal-organic frameworks (MOFs) was constructed for environmental applications. These MOFs demonstrated efficient luminescent sensing for various environmental contaminants, including mercury, copper, and chromium, and showed promise in pesticide removal from wasted solutions. Such materials could be significant in environmental monitoring and remediation efforts (Zhao et al., 2017).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, were screened for anticonvulsant activity. These compounds presented significant potential as anticonvulsant agents, indicating their application in developing new treatments for seizure disorders (Pandey & Srivastava, 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide a detailed analysis of its safety and hazards.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These might include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in chemical synthesis, or exploration of its potential biological activity.


properties

IUPAC Name

1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCVOAJIBMRGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine

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